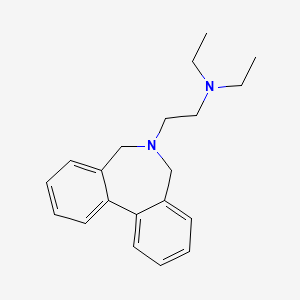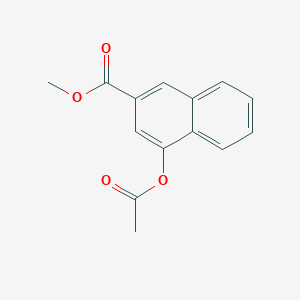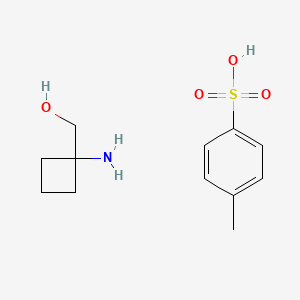![molecular formula C13H16ClNO4 B13936924 Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate: is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (BOC) protected amine, and a chlorine substituent on the benzene ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Chlorination: The benzene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules . Biology : Utilized in the preparation of biologically active compounds and pharmaceuticals . Medicine : Employed in the synthesis of drug candidates and active pharmaceutical ingredients . Industry : Used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action for Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate primarily involves its role as a protected intermediate in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during various synthetic steps and can be selectively removed under acidic conditions . The chlorine substituent can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
- Methyl (S)-3-[(tert-butoxycarbonyl)amino]-5-oxopentanoate .
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-mercaptopropanoate .
Uniqueness: : Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate is unique due to the presence of both a tert-butoxycarbonyl-protected amine and a chlorine substituent on the benzene ring. This combination allows for selective reactions and functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H16ClNO4 |
|---|---|
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
Clave InChI |
ADCUCFFJXCZVNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)






![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)



![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)
